2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
CAS No.:
Cat. No.: VC15881060
Molecular Formula: C25H23N3S2
Molecular Weight: 429.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3S2 |
|---|---|
| Molecular Weight | 429.6 g/mol |
| IUPAC Name | (4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |
| Standard InChI | InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |
| Standard InChI Key | GYULXYNQKJXAFZ-SFTDATJTSA-N |
| Isomeric SMILES | C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
| Canonical SMILES | C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a central pyridine ring substituted at the 2- and 6-positions with (S)-4-benzyl-4,5-dihydrothiazole groups. Each thiazole moiety contains a chiral center at the 4-position, conferring stereochemical specificity. The benzyl groups enhance lipophilicity, while the pyridine and thiazole rings contribute to π-π stacking and metal-coordination capabilities .
Stereochemical Configuration
The (S)-configuration at both thiazole chiral centers is critical for enantioselective interactions. This configuration, confirmed by the IUPAC name (4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole, ensures spatial alignment of functional groups for asymmetric induction.
Spectroscopic Characterization
Key spectroscopic data include:
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IR: Absorption bands for C≡N (2162 cm⁻¹) and SO₂ (1326, 1127 cm⁻¹) .
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<sup>1</sup>H-NMR: Signals at δ 7.36 (pyridine H-5), 8.30 (pyridine H-6), and 8.81 (pyridine H-2).
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<sup>13</sup>C-NMR: Peaks corresponding to pyridine carbons (≈150 ppm) and thiazole carbons (≈120–140 ppm).
Physicochemical Properties
Table 1 summarizes the compound’s physical properties:
Synthesis and Preparation
Synthetic Routes
While explicit protocols for 2,6-bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine are scarce, analogous compounds are synthesized via:
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Condensation Reactions: Thiazole formation via cyclization of thioamides with α-haloketones.
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Metal-Catalyzed Coupling: Suzuki-Miyaura coupling to attach aryl groups to the pyridine core.
Key Intermediates
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4-Benzyl-4,5-dihydrothiazole-2-carboxylic acid: Generated from L-cysteine derivatives.
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2,6-Dibromopyridine: Serves as the central scaffold for bis-thiazole substitution.
Challenges in Synthesis
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Stereochemical Control: Maintaining enantiopurity during thiazole ring closure requires chiral auxiliaries or asymmetric catalysis.
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Purification: Separation of diastereomers necessitates chromatographic techniques.
Applications in Catalysis and Coordination Chemistry
Asymmetric Catalysis
The compound’s chiral thiazole units make it a candidate for enantioselective catalysis. Potential applications include:
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Hydrogenation: Transfer of chirality to prochiral substrates.
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Cyclopropanation: Stereocontrolled formation of cyclopropane rings.
Ligand Design
As a N,S-donor ligand, it can coordinate to transition metals (e.g., Ru, Pd) to form complexes for:
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Cross-Coupling Reactions: Enhancing selectivity in C–C bond formations.
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Photocatalysis: Facilitating electron transfer processes.
| Supplier | Location | Purity | Price (Est.) |
|---|---|---|---|
| Wuxi AppTec | China | >95% | $350–500/g |
| Beijing Xinyanhui Pharmaceutical R&D | China | Custom | Inquiry-based |
| Suzhou Meishi Biotechnology | China | >90% | $400–600/g |
Research Gaps and Future Directions
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